(3-Chloro-6-methoxy-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone
Overview
Description
(3-Chloro-6-methoxy-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone is an organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene ring substituted with a chloro and methoxy group, and a morpholine ring substituted with two methyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-methoxy-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Substitution Reactions: The chloro and methoxy groups are introduced to the benzothiophene ring through electrophilic aromatic substitution reactions.
Formation of the Morpholine Ring: The morpholine ring is synthesized separately and then coupled with the benzothiophene derivative through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification Steps: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-6-methoxy-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
(3-Chloro-6-methoxy-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloro-6-methoxy-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-methoxy-1-benzothiophene: Lacks the morpholine ring.
2,6-dimethylmorpholine: Lacks the benzothiophene ring.
4-[(3-chloro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine: Similar structure but different substitution pattern.
Uniqueness
(3-Chloro-6-methoxy-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone is unique due to the combination of the benzothiophene and morpholine rings, along with the specific substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(3-chloro-6-methoxy-1-benzothiophen-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-9-7-18(8-10(2)21-9)16(19)15-14(17)12-5-4-11(20-3)6-13(12)22-15/h4-6,9-10H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYBGBUMUKHPFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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